molecular formula C14H12N2O3 B12444458 Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-

Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-

Cat. No.: B12444458
M. Wt: 256.26 g/mol
InChI Key: JGXMULBJRUXBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound with the molecular formula C14H12N2O3 It is characterized by the presence of a benzamide group and a dihydroxyphenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the Schiff base can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
  • 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE

Uniqueness

4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c15-14(19)10-2-4-11(5-3-10)16-8-9-1-6-12(17)13(18)7-9/h1-8,17-18H,(H2,15,19)

InChI Key

JGXMULBJRUXBGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.